REACTION_SMILES
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[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[Cl:6][c:7]1[cH:8][cH:9][c:10]([C:13]([C:14](=[O:15])[CH:16]([C:17](=[O:18])[O:19][CH2:20][CH3:21])[C:22](=[O:23])[O:24][CH2:25][CH3:26])([CH3:27])[CH3:28])[cH:11][cH:12]1.[OH2:29].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[Cl:6][c:7]1[cH:8][cH:9][c:10]2[c:11]([cH:12]1)[C:17]([OH:18])=[C:16]([C:22](=[O:23])[O:24][CH2:25][CH3:26])[C:14](=[O:15])[C:13]2([CH3:27])[CH3:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(=O)OCC)C(=O)C(C)(C)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCOC(=O)C1=C(O)c2cc(Cl)ccc2C(C)(C)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |